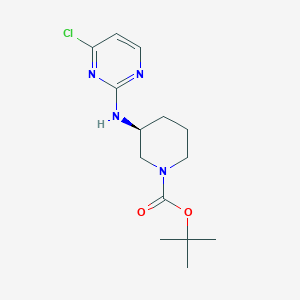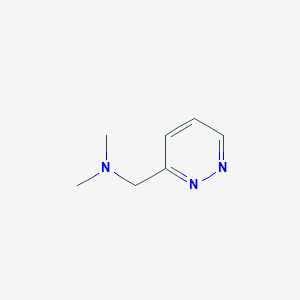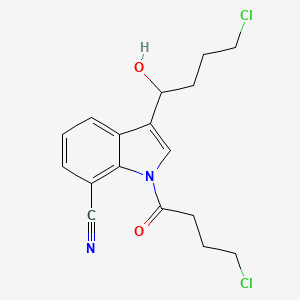![molecular formula C9H9N3 B13098429 1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene CAS No. 221546-22-1](/img/structure/B13098429.png)
1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazatricyclo[73003,7]dodeca-4,6,8,11-tetraene is a heterocyclic compound that features a unique tricyclic structure with nitrogen atoms incorporated into the ring system
Vorbereitungsmethoden
The synthesis of 1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene can be achieved through the reaction of 2,5-diaryl-3,3,4,4-tetracyanopyrrolidines with diazomethane in dioxane . This method involves the methylation of the starting material, leading to the formation of the desired tricyclic compound. The structure of the synthesized compound can be confirmed through x-ray structural investigation .
Analyse Chemischer Reaktionen
1,3,8-Triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,8-Triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,3,8-Triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene can be compared with other similar compounds, such as:
2,4,5,10-Tetrazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,11-pentaene: This compound shares a similar tricyclic structure but has different substituents and functional groups.
4-Iodo-11-methyl-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one: Another related compound with variations in the ring system and substituents. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
221546-22-1 |
|---|---|
Molekularformel |
C9H9N3 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene |
InChI |
InChI=1S/C9H9N3/c1-3-8-10-9-4-2-6-12(9)7-11(8)5-1/h1-3,5-6H,4,7H2 |
InChI-Schlüssel |
NDAGNUFILQQAMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN2C1=NC3=CC=CN3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



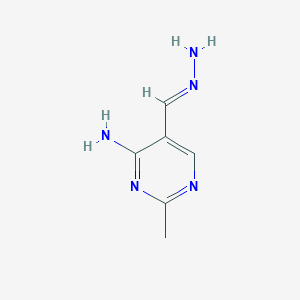
![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
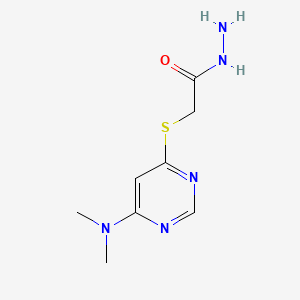
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)

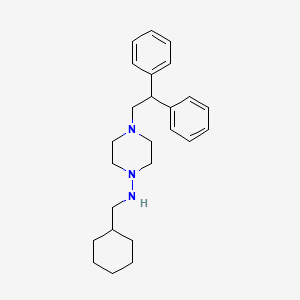
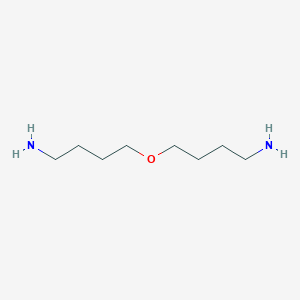
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
